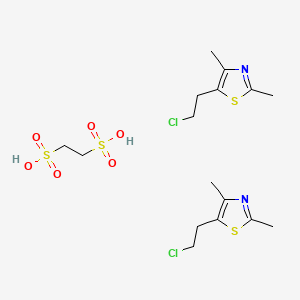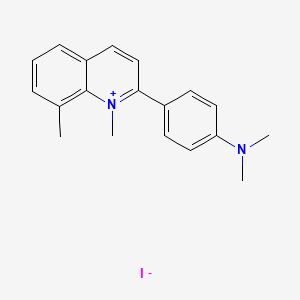
Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt typically involves the condensation of aromatic aldehydes with ethyl acetoacetate to form α,β-unsaturated ketones. These ketones then react with 1,3-thiazol-2-amine to form hemiaminals, which undergo intramolecular cyclization to yield the desired thiazolopyrimidine derivatives . The reaction conditions often favor the presence of electron-withdrawing groups in the aldehyde moiety and the steric effect of the methyl group .
Chemical Reactions Analysis
Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogen-containing compounds, chloroacetic acid, and terminal alkynes . The major products formed from these reactions are often functionalized thiazolopyrimidine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
It has shown promise as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines . Additionally, it has been investigated for its antifungal and antioxidant properties . In the field of medicinal chemistry, Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt has been explored as a potential inhibitor of enzymes and receptors involved in various diseases .
Mechanism of Action
The mechanism of action of Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity . The presence of electron-donating groups in the compound’s structure enhances its bioactivity, making it a potent candidate for drug development .
Comparison with Similar Compounds
Thiazolo(3,2-c)pyrimidin-4-ium, 2,3-dihydro-8-hydroxy-5-methyl-, hydroxide, inner salt can be compared to other thiazolopyrimidine derivatives, such as Thiazolo(3,2-a)pyridinium and Thiazolo(3,2-b)pyrimidine . While these compounds share a similar core structure, the presence of different substituents and functional groups can significantly influence their chemical properties and biological activities. The unique combination of a thiazole ring fused to a pyrimidine ring in this compound distinguishes it from other related compounds and contributes to its distinct bioactivity .
Properties
CAS No. |
24614-07-1 |
|---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-c]pyrimidin-4-ium-8-olate |
InChI |
InChI=1S/C7H8N2OS/c1-5-8-4-6(10)7-9(5)2-3-11-7/h4H,2-3H2,1H3 |
InChI Key |
LXPWRJJEUZZNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=[N+]1CCS2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)







